2-Oxo-2,3-dihydropyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2,3-dihydropyridine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a pyridine ring with a keto group at the 2-position and a carboxylic acid group at the 4-position. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2,3-dihydropyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . This method yields the desired acid in good yields.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by employing a one-pot synthesis approach. This involves heating 4-oxoalkane-1,1,2,2-tetracarbonitriles in ethyl acetate in the presence of water, followed by evaporation of the reaction mixture under reduced pressure and hydrolysis of the residue in 40% aqueous sodium hydroxide . This method provides a high yield of this compound, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxo-2,3-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including hydrolysis, alkylation, and condensation reactions.
Common Reagents and Conditions:
Hydrolysis: The compound can be hydrolyzed using aqueous sodium hydroxide to yield the corresponding carboxylic acid.
Alkylation: It reacts with alkyl halides in the presence of a base to form alkylated derivatives.
Condensation: It can undergo condensation reactions with active methylene nitriles to form various derivatives.
Major Products: The major products formed from these reactions include 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids and other functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Oxo-2,3-dihydropyridine-4-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Oxo-2,3-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of checkpoint kinase 1 (CHK1) and acetyl-CoA-carboxylase (ACC), which are involved in cell cycle regulation and fatty acid metabolism, respectively . The compound’s ability to inhibit these enzymes makes it a promising candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
- 2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamide
- 2-Oxo-1,2-dihydropyridine-3,4-dicarbonitrile
Uniqueness: Compared to its analogs, 2-Oxo-2,3-dihydropyridine-4-carboxylic acid is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C6H5NO3 |
---|---|
Molekulargewicht |
139.11 g/mol |
IUPAC-Name |
2-oxo-3H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H5NO3/c8-5-3-4(6(9)10)1-2-7-5/h1-2H,3H2,(H,9,10) |
InChI-Schlüssel |
SLWKUVKKTFKILI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC=NC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.